BenchChemオンラインストアへようこそ!

D-Luciferin potassium

Bioluminescence imaging Solubility optimization In vivo substrate preparation

D-Luciferin potassium salt is the gold-standard firefly luciferase substrate for bioluminescence imaging and reporter gene assays. Unlike the free acid form, the potassium salt dissolves directly in DPBS or aqueous buffers without organic co-solvents or pH adjustment, preserving cell viability in live-cell and in vivo applications. Compared to the sodium salt, the potassium counterion avoids luciferase inhibition, ensuring higher signal stability and reproducibility. With ≥98% HPLC purity, endotoxin-free certification, and a 36-month shelf life at -20°C, this form is optimized for multi-year high-throughput screening campaigns and longitudinal imaging studies. Ideal for subcutaneous tumor xenograft monitoring at 560 nm emission. For deep-tissue targets, consider red-shifted analogs.

Molecular Formula C11H7KN2O3S2
Molecular Weight 318.4 g/mol
Cat. No. B1670817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Luciferin potassium
SynonymsD-Luciferin potassium
Molecular FormulaC11H7KN2O3S2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+]
InChIInChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1
InChIKeyUMBKGTQQGYPQBE-OGFXRTJISA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Luciferin Potassium Salt: Validated Bioluminescent Substrate for Firefly Luciferase Reporter Systems


D-Luciferin potassium salt (CAS: 115144-35-9) is the potassium salt form of the natural firefly luciferase substrate D-luciferin, a chemiluminescent compound that undergoes oxidative decarboxylation in the presence of ATP, Mg²⁺, and oxygen to emit yellow-green bioluminescence with an emission peak at approximately 560 nm . The compound is widely employed as the gold-standard substrate for bioluminescence imaging (BLI) and in vitro luciferase reporter gene assays [1]. As a water-soluble salt derivative, D-luciferin potassium salt enables direct dissolution in aqueous buffers and physiological solutions without requiring pH adjustment or organic co-solvents .

D-Luciferin Potassium Salt: Why Free Acid and Sodium Salt Forms Cannot Be Arbitrarily Substituted in Luciferase-Based Assays


D-Luciferin is commercially available in three primary forms: free acid, sodium salt, and potassium salt. Although all three forms share the identical luciferin pharmacophore, their physicochemical properties differ sufficiently to preclude generic interchangeability without experimental revalidation. The free acid form requires dissolution in weak alkaline solutions (e.g., NaOH or KOH) or organic solvents such as methanol (10 mg/mL) or DMSO (50 mg/mL), introducing additional solvent exposure and pH manipulation steps that can compromise assay reproducibility and cell viability in live-cell or in vivo imaging applications [1]. Between the two salt forms, sodium and potassium, differences in counterion effects on luciferase enzymatic activity have been documented, with sodium ions reported to exert inhibitory effects on luciferase-catalyzed bioluminescence stability . These distinctions directly impact signal intensity, background noise, and longitudinal imaging consistency.

D-Luciferin Potassium Salt: Quantitative Evidence-Based Differentiation Against Sodium Salt and Free Acid Comparators


Aqueous Solubility: Potassium Salt vs. Sodium Salt Direct Comparison in Water at 25°C

D-Luciferin potassium salt demonstrates water solubility of 39 mg/mL (122.48 mM) at 25°C . In direct comparison, D-luciferin sodium salt exhibits slightly higher aqueous solubility . This differential solubility profile informs formulation decisions when working with concentrated stock solutions or when minimizing injection volumes in small animal models. Both salt forms, however, are freely soluble in aqueous buffers (>50 mg/mL) , whereas the free acid form requires alkaline dissolution or organic co-solvents .

Bioluminescence imaging Solubility optimization In vivo substrate preparation

Luciferase Enzyme Compatibility: Counterion Effect of Potassium vs. Sodium on Bioluminescent Signal Stability

A documented differential property between D-luciferin potassium salt and D-luciferin sodium salt involves the counterion effect on firefly luciferase enzymatic activity. Literature sources indicate that sodium ions can exert an inhibitory effect on luciferase-catalyzed bioluminescence reaction stability, whereas potassium ions do not produce this interference . Consequently, potassium salt is the predominant form utilized in in vivo bioluminescence imaging applications where signal reproducibility and sustained luminescence kinetics are critical [1].

Enzymatic assay optimization Reporter gene assay Bioluminescence signal stability

Commercial Purity Benchmarking: Potassium Salt HPLC Purity Exceeding 99.9%

Commercial D-luciferin potassium salt is routinely available at HPLC-verified purity levels exceeding 99.9%. Representative certificates of analysis document purities of 99.91% and 99.97% by HPLC, with structural confirmation by NMR and FTIR. High-purity grades (>99%) are validated by nine independent quality criteria including HPLC and FTIR [1]. Endotoxin-free formulations with purity ≥99% are specifically manufactured for in vivo administration . While free acid and sodium salt forms also achieve high purity, the potassium salt's widespread availability in premium-purity endotoxin-free grades is established by extensive commercial quality documentation.

Quality control HPLC purity Assay sensitivity

Lyophilized Powder Storage Stability: 36-Month Shelf Life at -20°C with Preservation of Potency

D-Luciferin potassium salt in lyophilized powder form demonstrates documented stability of 36 months (3 years) when stored desiccated at -20°C and protected from light [1]. This shelf life specification is consistently reported across multiple vendor technical datasheets . In solution form, the compound maintains potency for 3 months at -20°C [2], with degradation occurring at an approximate rate of 0.2% per day under optimal conditions (-80°C, optimal pH, oxygen-free) [3]. This stability profile supports bulk procurement and long-term storage without degradation concerns.

Reagent stability Long-term storage Procurement planning

Emission Wavelength and Deep-Tissue Imaging: Comparative Performance Against Red-Shifted Analogs

D-Luciferin potassium salt produces bioluminescence with an emission maximum (λmax) of approximately 560 nm . This wavelength is suboptimal for deep-tissue penetration due to strong absorption by hemoglobin (λ ~415–577 nm) and melanin [1]. In direct comparisons, synthetic analogs demonstrate significant red-shifts: CycLuc1 emits at λmax up to 604 nm [2], while AkaLumine-HCl produces near-infrared bioluminescence at λmax 677 nm, yielding up to 8-fold higher bioluminescent signals compared to D-luciferin in deep-tissue imaging applications [3]. These red-shifted analogs achieve comparable or superior imaging sensitivity at several-fold lower doses [4].

Deep-tissue imaging Bioluminescence emission Near-infrared substrates

In Vivo Imaging Dose Efficiency: CycLuc1 Requires 20-Fold Lower Dose Than D-Luciferin Potassium Salt

In a head-to-head comparison of bioluminescent substrates in rodent models of leishmaniasis and African trypanosomiasis, CycLuc1 proved highly efficacious in vivo at a 20-fold lower dose than D-luciferin while maintaining comparable or superior bioluminescent signal output [1]. The study employed parasite strains expressing the red-shifted firefly luciferase PpyRE9 and directly compared D-luciferin, CycLuc1, and AkaLumine-HCl. At equal substrate concentrations, in vitro luminescence from CycLuc1 was higher than D-luciferin [2]. This dose efficiency advantage is attributed to improved cell permeability and superior luminogenic properties of aminoluciferin analogs [3].

In vivo bioluminescence imaging Dose optimization Substrate efficiency

D-Luciferin Potassium Salt: Evidence-Based Application Scenarios for Optimal Procurement and Experimental Use


Routine In Vivo Bioluminescence Imaging of Shallow Subcutaneous Xenograft Tumors in Murine Models

D-Luciferin potassium salt remains the optimal substrate for monitoring subcutaneous tumor xenografts located within 2-3 mm of the skin surface, where the 560 nm emission wavelength provides sufficient tissue penetration and established imaging protocols ensure reproducible quantification. The compound's water solubility (39 mg/mL) enables preparation of injection-ready solutions in DPBS without organic co-solvents . High purity (>99% by HPLC) with endotoxin-free certification supports repeated intraperitoneal or intravenous administration without confounding inflammatory responses .

In Vitro Luciferase Reporter Gene Assays and High-Throughput Screening (HTS)

For in vitro luciferase reporter assays, D-luciferin potassium salt provides the validated standard substrate with well-characterized kinetics and broad literature precedent. The 36-month lyophilized powder shelf life at -20°C [1] supports bulk procurement for large-scale screening operations, minimizing lot-to-lot variability across multi-year HTS campaigns. The absence of sodium counterion interference on luciferase activity ensures consistent signal stability across replicate measurements.

Deep-Tissue Imaging Applications Requiring Red-Shifted Substrate Alternatives

For targets located in deep tissues (e.g., lung metastases, orthotopic brain tumors, or liver), D-luciferin potassium salt is not the optimal substrate choice. The 560 nm emission is significantly attenuated by tissue absorption, limiting detection sensitivity [2]. For these applications, red-shifted analogs such as CycLuc1 (emission up to 604 nm, 20-fold lower effective dose [3]) or AkaLumine-HCl (677 nm emission, up to 8-fold higher signals from deep tissues [4]) should be prioritized based on quantitative comparative imaging data.

ATP Quantification and Cell Viability Assays

D-Luciferin potassium salt serves as the substrate in ATP-dependent bioluminescence assays for cell viability, cytotoxicity screening, and contamination detection. The reaction requires ATP, oxygen, and Mg²⁺ as cofactors, enabling quantitative correlation between luminescence output and ATP concentration when luciferin is present in excess . The potassium salt form's compatibility with aqueous buffer systems (pH 6.1-6.5 for optimal stability [5]) facilitates integration into automated liquid handling platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Luciferin potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.